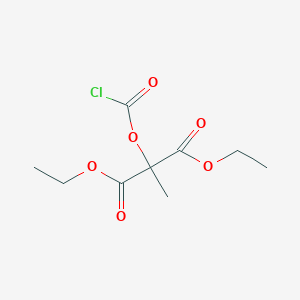

Diethyl (chlorocarbonyloxy)methylmalonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl (chlorocarbonyloxy)methylmalonate is a specialized malonate ester featuring a chlorocarbonyloxy (-O-CO-Cl) substituent on the central methyl group of the malonate backbone. While direct references to this compound are absent in the provided evidence, its structural analogs—such as diethyl methylmalonate, diethyl ethylmalonate, and diethyl benzylmalonate—are well-documented. These compounds share a common malonate ester framework but differ in the substituents attached to the central carbon, which significantly influence their physicochemical properties and applications .

Malonate esters are pivotal in organic synthesis due to their dual ester groups, enabling nucleophilic substitutions, condensations, and cyclizations. This compound’s chlorocarbonyloxy group likely enhances its electrophilicity, making it reactive toward amines, alcohols, and other nucleophiles. This reactivity is analogous to diethyl methylmalonate’s role in synthesizing heterocycles and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (chlorocarbonyloxy)methylmalonate typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with phosgene (carbonyl chloride) in the presence of a base. The reaction proceeds as follows: [ \text{Diethyl malonate} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the presence of catalysts.

Chemical Reactions Analysis

Types of Reactions: Diethyl (chlorocarbonyloxy)methylmalonate undergoes various chemical reactions, including:

Substitution Reactions: The chlorocarbonyloxy group can be substituted with other nucleophiles.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.

Reduction: The compound can be reduced to form diethyl methylmalonate.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Hydrolysis: Acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Substitution: Various substituted malonates.

Hydrolysis: Malonic acid derivatives.

Reduction: Diethyl methylmalonate.

Scientific Research Applications

Diethyl (chlorocarbonyloxy)methylmalonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (chlorocarbonyloxy)methylmalonate involves its reactivity with nucleophiles and its ability to undergo esterification and hydrolysis reactions. The molecular targets and pathways include:

Nucleophilic Substitution: The chlorocarbonyloxy group is a good leaving group, making the compound reactive towards nucleophiles.

Esterification: The ester groups can participate in esterification reactions, forming new ester bonds.

Hydrolysis: The ester bonds can be hydrolyzed to form carboxylic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Chemical Properties

A comparison of key properties is summarized in Table 1.

*Note: Data for this compound is inferred from structural analogs.

Key Observations:

- Boiling Points : Diethyl methylmalonate and ethylmalonate exhibit similar boiling points under reduced pressure, reflecting their structural similarity .

- Reactivity : The chlorocarbonyloxy group in the target compound is expected to increase electrophilicity compared to methyl or ethyl substituents, facilitating reactions with nucleophiles (e.g., amines, alcohols) .

- Stability : Chlorocarbonyloxy groups are prone to hydrolysis under basic or aqueous conditions, akin to the base-sensitive nature of diethyl ethoxymethylmalonate .

Research Findings and Challenges

Diethyl Methylmalonate in Bioconversion :

- Stability Issues: Diethyl ethoxymethylmalonate undergoes partial hydrolysis under basic conditions, forming ethanol and side products . Similarly, the chlorocarbonyloxy derivative may require anhydrous conditions to prevent decomposition.

Biological Activity

Diethyl (chlorocarbonyloxy)methylmalonate is a synthetic compound with significant potential in various biological applications. Its structure, which includes a chlorocarbonyl group, suggests reactivity that can be harnessed in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₉H₁₃ClO₆

- Molecular Weight : 236.65 g/mol

- Boiling Point : 198-199 °C

- Density : 1.022 g/mL at 20 °C

- Refractive Index : n20/D 1.413

These properties indicate that the compound is a liquid at room temperature and has a moderate boiling point, making it suitable for various chemical reactions.

This compound exhibits biological activity primarily through its ability to modify biomolecules and participate in enzymatic reactions. The chlorocarbonyl group can act as an electrophile, allowing it to react with nucleophiles such as amino acids or nucleotides, potentially leading to the inhibition or alteration of enzyme functions.

Case Studies and Research Findings

-

Erythromycin Production Enhancement :

A study investigated the use of diethyl methylmalonate in enhancing erythromycin production in Saccharopolyspora erythraea. The compound was shown to influence metabolic pathways positively, suggesting its role in optimizing antibiotic yields through metabolic engineering techniques . -

Alkylation Reactions :

Research on the alkylation of poly(chloromethylstyrene) with malononitrile and diethyl methylmalonate demonstrated the compound's utility in organic synthesis, particularly in creating complex molecular structures that can be further explored for pharmaceutical applications . -

Toxicological Assessments :

Toxicological studies have been conducted to evaluate the safety profile of this compound. Results indicated moderate toxicity levels, necessitating careful handling and usage within laboratory settings .

Summary of Biological Activities

Research Implications

The findings surrounding this compound underscore its potential as a versatile reagent in both synthetic and biological chemistry. Its ability to modify biological pathways makes it a candidate for further research into drug development and metabolic engineering.

Future Directions

Further studies are needed to explore:

- Mechanistic Insights : Detailed mechanistic studies to understand how this compound interacts with specific enzymes or pathways.

- Therapeutic Applications : Investigating its potential as a therapeutic agent or as part of drug formulations targeting specific diseases.

- Safety Profiles : Comprehensive toxicological evaluations to establish safe usage guidelines.

Properties

CAS No. |

84209-30-3 |

|---|---|

Molecular Formula |

C9H13ClO6 |

Molecular Weight |

252.65 g/mol |

IUPAC Name |

diethyl 2-carbonochloridoyloxy-2-methylpropanedioate |

InChI |

InChI=1S/C9H13ClO6/c1-4-14-6(11)9(3,16-8(10)13)7(12)15-5-2/h4-5H2,1-3H3 |

InChI Key |

VGLFNWSQUOWJQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)OCC)OC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.